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molecular formula C13H10N2O2S2 B8612897 4-(1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine

4-(1-benzothiophen-2-yl)-2-methylsulfonylpyrimidine

Cat. No. B8612897
M. Wt: 290.4 g/mol
InChI Key: MHPPIMCNJJYBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786132B2

Procedure details

Nitronium tetrafluoroborate (3.4 mL, 0.5 M in sulfolane, 1.72 mmol) was slowly added at 0° C. to a suspension of 4-(benzo[b]thiophen-2-yl)-2-(methylsulfonyl)pyrimidine (0.50 g, 1.72 mmol) in acetonitrile (10 mL). The resulting mixture was stirred at rt for 14 h and concentrated in vacuo. The product was purified by flash chromatography eluting with ethyl acetate/hexane (1:3) to afford the title compound (0.35 g, 57%). MS (M+H)+ 336.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.[O:6]=[N+:7]=[O:8].[S:9]1[C:13]([C:14]2[CH:19]=[CH:18][N:17]=[C:16]([S:20]([CH3:23])(=[O:22])=[O:21])[N:15]=2)=[CH:12][C:11]2[CH:24]=[CH:25][CH:26]=[CH:27][C:10]1=2>C(#N)C>[CH3:23][S:20]([C:16]1[N:15]=[C:14]([C:13]2[S:9][C:10]3[CH:27]=[CH:26][CH:25]=[CH:24][C:11]=3[C:12]=2[N+:7]([O-:8])=[O:6])[CH:19]=[CH:18][N:17]=1)(=[O:21])=[O:22] |f:0.1|

Inputs

Step One
Name
Quantity
3.4 mL
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O
Name
Quantity
0.5 g
Type
reactant
Smiles
S1C2=C(C=C1C1=NC(=NC=C1)S(=O)(=O)C)C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (1:3)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CS(=O)(=O)C1=NC=CC(=N1)C1=C(C2=C(S1)C=CC=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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